alpha-l-Fucofuranose
CAS No.: 130648-27-0
Cat. No.: VC17052797
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130648-27-0 |
---|---|
Molecular Formula | C6H12O5 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | (2R,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol |
Standard InChI | InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m0/s1 |
Standard InChI Key | AFNUZVCFKQUDBJ-FQJSGBEDSA-N |
Isomeric SMILES | C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O |
Canonical SMILES | CC(C1C(C(C(O1)O)O)O)O |
Introduction
Structural and Chemical Properties
Alpha-L-fucofuranose (CAS 130648-27-0) is characterized by its furanose ring conformation, distinguishing it from the more common pyranose form of L-fucose. The compound has the molecular formula and a molar mass of 164.16 g/mol. Its IUPAC name, (2R,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol, reflects the stereochemical complexity of the molecule. Key structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 164.16 g/mol |
InChI Key | AFNUZVCFKQUDBJ-FQJSGBEDSA-N |
Isomeric SMILES |
The furanose ring introduces distinct conformational dynamics compared to pyranose forms, influencing its interactions with enzymes and receptors .
Biosynthetic Pathways
Enzymatic Interconversion
The GDP-activated form of alpha-L-fucofuranose (GDP-α-L-fucofuranose) is biosynthesized via mutase-catalyzed interconversion from GDP-β-L-fucopyranose. MtdL and Hyg20, two divalent cation-dependent mutases, drive this reversible reaction without requiring additional cofactors . These enzymes enable metabolic flexibility in microbial systems, allowing rapid shifts between pyranose and furanose pools under varying physiological conditions.
Metabolic Fate
L-Fucose metabolism proceeds through two primary pathways:
-
Phosphorylative Pathway: Conversion to L-fuculose-1-phosphate, yielding dihydroxyacetone phosphate and L-lactaldehyde.
-
Oxidative Pathway: Oxidation to L-fuconolactone, hydrolyzed to L-fuconate.
The furanose form may serve as a metabolic branch point, though its specific catabolic enzymes remain uncharacterized.
Chemical Synthesis Strategies
Pyranoside-to-Furanoside Rearrangement
A pivotal synthetic approach involves the acid-catalyzed rearrangement of allyl β-L-fucopyranoside to the furanose form. This method, optimized using -silica in acetone, achieves 52% yield of allyl β-L-fucofuranoside after 72 hours . Critical stereochemical control is maintained through remote participation of O-acyl groups during glycosylation.
Oligosaccharide Assembly
Sulfated pentasaccharides containing α-L-fucofuranose residues were synthesized to model fucoidan fragments from Chordaria flagelliformis. Key steps included:
-
Regioselective 3-O-benzoylation
-
Stereocontrolled α-glycosidic bond formation
These synthetic analogs demonstrated altered anti-inflammatory and anticoagulant activities compared to pyranose-containing fucoidans, highlighting structure-activity dependencies .
Biological Roles and Applications
Glycoconjugate Function
Alpha-L-fucofuranose occurs in:
-
Fucoidans: Sulfated polysaccharides from brown algae, where furanose residues modulate bioactivity .
-
Microbial Glycans: Components of antibiotic nucleosides like A201A, where the furanose configuration is essential for target binding .
Immunological Interactions
In the ABO blood group system, L-fucose variants contribute to antigen specificity. While alpha-L-fucofuranose itself isn’t directly implicated, its metabolic precursors influence glycoprotein biosynthesis.
Analytical Characterization
NMR Spectroscopy
Key NMR shifts for α-L-fucofuranose derivatives:
Ring conformation induces distinct coupling patterns () compared to pyranose forms.
Crystallographic Insights
Structural studies of mutase MtdL reveal a TIM-barrel fold with Mn ions coordinating the substrate’s phosphate groups. Arginine residues mediate substrate distortion, enabling pyranose-to-furanose interconversion .
Challenges and Future Directions
-
Biosynthetic Regulation: Elucidate transcriptional control of mutase expression in response to environmental stimuli.
-
Therapeutic Optimization: Engineer fucofuranose-containing glycans with enhanced pharmacokinetic properties.
-
Analytical Gaps: Develop rapid MS/MS protocols for differentiating fucopyranose/fucofuranose in complex mixtures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume